molecular formula C14H11N3O2S B5336230 N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide

N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide

Cat. No.: B5336230
M. Wt: 285.32 g/mol
InChI Key: BVLMZKSOKSLUSA-UHFFFAOYSA-N
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Description

N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyano group, an amino group, and a benzenesulfonamide moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide typically involves the condensation of secondary amides with active methylene compounds. One efficient method is the triflic anhydride-mediated direct aza-Knoevenagel-type condensation. This reaction shows good chemoselectivity and functional group tolerance, allowing for the synthesis of the compound in good to excellent yields from readily available starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and proteins by binding to their active sites or allosteric sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(Amino-phenyl-methylene)-benzenesulfonamide: Similar structure but lacks the cyano group.

    N-(Cyanoamino-phenyl-methylene)-benzenesulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.

Uniqueness

N-(Cyanoamino-phenyl-methylene)-benzenesulfonamide is unique due to the presence of both the cyano group and the benzenesulfonamide moiety. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-cyanobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-11-16-14(12-7-3-1-4-8-12)17-20(18,19)13-9-5-2-6-10-13/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLMZKSOKSLUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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